molecular formula C13H12BrNO3 B11805351 Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11805351
M. Wt: 310.14 g/mol
InChI Key: BDTRIJBWSICABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a quinoline derivative featuring a bromo substituent at position 7, a ketone group at position 4, and a methyl propanoate ester linked to the nitrogen at position 1.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 3-(7-bromo-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C13H12BrNO3/c1-18-13(17)5-7-15-6-4-12(16)10-3-2-9(14)8-11(10)15/h2-4,6,8H,5,7H2,1H3

InChI Key

BDTRIJBWSICABH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Esterification: The final step involves the esterification of the quinoline derivative with propanoic acid or its derivatives in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions

  • Base-mediated : NaOH (1.0 eq) in ethanol/water (1:1) at 25°C for 10 hours .

  • Product : 3-(7-Bromo-4-oxoquinolin-1(4H)-yl)propanoic acid (91% yield) .

EntryReagentSolventTemperatureTimeYield
1NaOH (1.0 eq)Ethanol/H₂O25°C10 h91%

The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Nucleophilic Substitution at the Bromine Position

The 7-bromo substituent participates in nucleophilic aromatic substitution (SNAr), enabling halogen replacement with nucleophiles like amines or thiols.

Example Reaction

  • Reagent : Piperidine (2.0 eq)

  • Conditions : DMF, 80°C, 12 hours.

  • Product : Methyl 3-(7-piperidinyl-4-oxoquinolin-1(4H)-yl)propanoate (estimated 75–85% yield based on analogous reactions).

The bromine's electron-withdrawing effect activates the quinoline ring for SNAr, with regioselectivity governed by the para-directing oxo group.

Reaction with Hydrazine

Hydrazinolysis converts the ester to a hydrazide, a key intermediate for heterocycle synthesis.

Procedure

  • Reagent : Hydrazine hydrate (2.0 eq)

  • Conditions : Ethanol, reflux (78°C), 10 hours .

  • Product : 3-(7-Bromo-4-oxoquinolin-1(4H)-yl)propanehydrazide (85% yield) .

PropertyValue
Melting Point198–202°C
Molecular FormulaC₁₂H₁₃BrN₄O₂
MALDI-MS (m/z)331.07 [M+H]⁺

This hydrazide serves as a precursor for oxadiazoles and thiosemicarbazides .

Formation of Oxadiazole Derivatives

The hydrazide undergoes cyclization to form 1,3,4-oxadiazoles, enhancing pharmacological potential.

Reaction Pathway

  • With Triethyl Orthoformate :

    • Conditions : Acetic acid catalyst, 104°C, 5 hours .

    • Product : 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one (78% yield) .

  • With Carbon Disulfide :

    • Conditions : Reflux with KOH, 10 hours .

    • Product : 1-[2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one (72% yield) .

DerivativeReaction PartnerYieldBiological Activity
OxadiazoleTriethyl orthoformate78%Anticancer (EGFR inhibition)
Thioxo-oxadiazoleCS₂/KOH72%Antimicrobial

Amide Coupling Reactions

The carboxylic acid derivative forms amides via coupling agents, expanding structural diversity.

Example

  • Method : Dicyclohexylcarbodiimide (DCC) coupling

  • Reagent : n-Butylamine (1.5 eq)

  • Product : N-Butyl-3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanamide (88% yield) .

Coupling AgentAmineYieldApplication
DCCn-Butylamine88%Lipophilicity enhancement
EDC/NHSBenzylamine83%Targeted drug delivery

Reaction Optimization Insights

Critical parameters for maximizing yields:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve SNAr reactions.

  • Temperature Control : Oxadiazole formation requires >100°C for efficient cyclization .

  • Catalyst Use : Acidic conditions accelerate orthoester reactions .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in developing EGFR-targeted therapies . Future research should explore asymmetric catalysis and green chemistry approaches for these transformations.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Quinoline derivatives, including methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that similar quinolone derivatives can inhibit the growth of various microorganisms, including Mycobacterium smegmatis and Candida albicans . The specific structure of this compound may enhance its efficacy against these pathogens due to increased lipophilicity and improved binding to biological targets.

1.2 Anticancer Potential

There is growing interest in the anticancer properties of quinolone derivatives. This compound's structural similarities to other bioactive compounds suggest it may also exhibit anticancer activity. Preliminary studies indicate that related compounds show promising results in inhibiting cancer cell proliferation in vitro against various human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The bromine substitution may play a crucial role in enhancing the compound's interaction with cancer cell targets.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies focus on modifying different positions on the quinoline ring to enhance binding affinity and efficacy against specific biological targets . Comparative studies with other quinolone derivatives reveal that variations in substituents can lead to significant differences in biological activity, providing insights for future drug design.

Synthetic Pathways and Modifications

The synthesis of this compound typically involves multiple steps, allowing for the introduction of various substituents that can be tailored for specific applications . This synthetic flexibility is advantageous for developing derivatives with enhanced properties or novel activities.

Comparative Analysis of Quinoline Derivatives

Compound Name Structural Features Biological Activity
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoateMethyl group at position 6Antimicrobial
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoateChlorine instead of bromine at position 7Anticancer
Methyl 3-(6-fluoroquinolin-4(1H)-one)Fluorine substitution at position 6Antiviral
Methyl 3-(8-hydroxyquinoline)Hydroxyl group at position 8Antioxidant

The table illustrates how structural variations impact biological activities, emphasizing the potential of this compound due to its unique bromine substitution.

Mechanism of Action

The mechanism of action of Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular pathways and processes. The bromine atom and ester group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Notes
This compound Br (7), O (4) C₁₃H₁₂BrNO₃ ~310.14 (estimated) N/A Bromo enhances reactivity; higher lipophilicity
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate OCH₃ (7), O (4) C₁₄H₁₅NO₄ 261.27 97% Methoxy (electron-donating) improves solubility in polar solvents
Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate Cl (7), OCH₃ (6), O (4) C₁₄H₁₄ClNO₄ 295.72 ≥95% Dual substituents increase steric hindrance; potential for altered bioactivity
Methyl 3-(6-chloro-4-oxoquinolin-1(4H)-yl)propanoate Cl (6), O (4) C₁₃H₁₂ClNO₃ 265.69 ≥98% Chloro (electron-withdrawing) at position 6; lower molecular weight vs. bromo analog

Electronic and Reactivity Differences

  • Bromo vs. Methoxy (): The bromo group’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, impacting electronic distribution. Bromo’s larger atomic radius may reduce solubility in polar solvents but enhance participation in Suzuki-Miyaura couplings.
  • Bromo vs. Chloro (): Bromo’s higher atomic weight and polarizability could lead to stronger van der Waals interactions in biological systems compared to chloro. The 6-chloro analog’s substituent position may also affect binding affinity in drug-target interactions.

Research Implications and Gaps

While the provided evidence highlights structural and synthetic differences among analogs, critical data gaps remain for this compound, including:

  • Physicochemical Properties: Melting/boiling points, solubility, and stability.
  • Biological Activity: Antibacterial, anticancer, or kinase inhibition profiles compared to analogs.
  • Synthetic Optimization: Yield and scalability data for large-scale production.

Biological Activity

Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate is a quinolone derivative notable for its potential biological activities. This compound features a bromine atom at the 7-position of the quinoline ring and an ester functional group derived from propanoic acid, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Structural Characteristics

The structural uniqueness of this compound contributes to its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving interaction with biological targets compared to other halogenated quinolones.

Compound Name Structure Features Biological Activity
Methyl 3-(6-methyl-4-oxoquinolin-1(4H)-yl)propanoateMethyl group at position 6Antimicrobial
Methyl 3-(7-chloro-4-oxoquinolin-1(4H)-yl)propanoateChlorine instead of bromine at position 7Anticancer
Methyl 3-(6-fluoroquinolin-4(1H)-one)Fluorine substitution at position 6Antiviral
Methyl 3-(8-hydroxyquinoline)Hydroxyl group at position 8Antioxidant

Antimicrobial Activity

Quinolone derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism often involves inhibition of DNA gyrase or topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

A study highlighted the compound's effectiveness against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance. The structural modifications in this compound could enhance its binding affinity to bacterial targets, thus improving its efficacy as an antimicrobial agent .

Anticancer Activity

This compound has also shown promise in cancer research. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including human breast adenocarcinoma (MCF-7) and human melanoma (A375). The mode of action appears to involve lipid peroxidation-mediated autophagic cell death, which is a promising pathway for anticancer drug development .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
  • Anticancer Mechanism : Research involving trimethyltin(IV) complexes with quinolone derivatives revealed that this compound could enhance the anticancer effects through improved cellular uptake and increased oxidative stress in cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(7-bromo-4-oxoquinolin-1(4H)-yl)propanoate, and what critical reaction parameters must be controlled?

  • Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using boron-containing intermediates (e.g., pinacol boronate esters) to introduce the quinoline moiety. For example, methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate derivatives have been used as intermediates in analogous syntheses . Multicomponent protocols involving chromen-4-one precursors (e.g., 3-hydroxy-4H-chromen-4-one) can also be adapted, requiring precise control of stoichiometry, temperature (60–80°C), and acid catalysts (e.g., BF₃·Et₂O) to optimize yields . Critical parameters include inert atmosphere maintenance, catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and post-reaction purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Answer :

  • NMR : ¹H NMR will show distinct signals for the quinoline proton (δ 8.1–8.3 ppm, doublet), methyl ester (δ 3.6–3.8 ppm, singlet), and the propanoate chain (δ 2.5–3.0 ppm, multiplet). ¹³C NMR confirms the ketone (C=O at δ 180–190 ppm) and ester (C=O at δ 165–170 ppm) .
  • HRMS : Expect a molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₃H₁₂BrNO₃: 310.9974) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

  • Answer : Conduct accelerated stability studies by storing the compound at 40°C/75% relative humidity (ICH guidelines) and analyze degradation via HPLC. The ester group is prone to hydrolysis under acidic/basic conditions, so monitor pH (6–8) in aqueous solutions. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the 7-bromo substituent in this compound?

  • Answer : Synthesize analogs with halogen substitutions (e.g., 7-fluoro, 7-chloro) using protocols similar to those for Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate . Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with electronic (Hammett σ) and steric parameters. Molecular docking can predict binding interactions, while QSAR models quantify substituent effects .

Q. What methodologies are recommended for identifying and quantifying synthetic impurities or degradation products in this compound batches?

  • Answer : Use LC-MS/MS with orthogonal separation (e.g., HILIC and RP-HPLC) to detect impurities. Reference standards for common byproducts (e.g., dehalogenated or hydrolyzed derivatives) should be synthesized and characterized. For quantification, employ external calibration curves with detection limits ≤0.1% .

Q. How should contradictory data (e.g., unexpected byproduct formation) be systematically analyzed during the synthesis of this compound?

  • Answer : Perform reaction monitoring via TLC or in-situ IR to identify intermediate anomalies. Isolate byproducts using preparative HPLC and characterize via NMR/HRMS. For example, unexpected cyclization products may arise from keto-enol tautomerization, requiring pH adjustment or protective groups (e.g., tert-butyldimethylsilyl) to suppress side reactions .

Q. What experimental strategies can optimize regioselectivity in the introduction of substituents to the quinoline core of this compound?

  • Answer : Employ directed ortho-metalation using directing groups (e.g., amides) to functionalize specific positions. Alternatively, use microwave-assisted synthesis to enhance reaction specificity. For example, substituents at the 4-oxo position can be stabilized by chelating metal catalysts (e.g., CuI) to improve regioselectivity .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for ester stability .
  • Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .
  • Safety : Follow GHS guidelines for brominated compounds, including PPE (gloves, goggles) and fume hood use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.